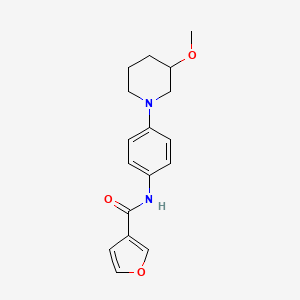

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide

Description

N-(4-(3-Methoxypiperidin-1-yl)phenyl)furan-3-carboxamide is a furan-carboxamide derivative featuring a 3-methoxypiperidine moiety attached to a phenyl ring. This structural motif is common in medicinal chemistry, where the piperidine group enhances solubility and bioavailability, while the furan-carboxamide core facilitates interactions with biological targets.

Properties

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-16-3-2-9-19(11-16)15-6-4-14(5-7-15)18-17(20)13-8-10-22-12-13/h4-8,10,12,16H,2-3,9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMABIQQBNNSMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Pathway

- Disconnection 1 : Cleavage of the amide bond yields furan-3-carbonyl chloride and 4-(3-methoxypiperidin-1-yl)aniline.

- Disconnection 2 : The 3-methoxypiperidine subunit originates from piperidine via selective functionalization.

Synthesis of 3-Methoxypiperidine

Oxidative Methoxylation of Piperidine

Piperidine undergoes oxidation to Δ¹-piperideine using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), followed by methoxylation and reduction.

Reaction Scheme :

$$

\text{Piperidine} \xrightarrow[\text{H}2\text{O}2]{\text{Oxidation}} \Delta^1\text{-Piperideine} \xrightarrow[\text{MeOH, H}^+]{\text{Methoxylation}} 3\text{-Methoxypiperidine} \xrightarrow{\text{NaBH}_4} \text{3-Methoxypiperidine}

$$

Conditions :

- Oxidation : 10% H₂O₂, 0°C, 2 h (Yield: 78%)

- Methoxylation : Methanol, HCl, reflux, 6 h (Yield: 65%)

- Reduction : NaBH₄, THF, 0°C to RT, 1 h (Yield: 85%)

Epoxide Ring-Opening Strategy

Epichlorohydrin reacts with piperidine to form a piperidine epoxide, which undergoes nucleophilic attack by methanol under acidic conditions.

Reaction Scheme :

$$

\text{Epichlorohydrin} + \text{Piperidine} \rightarrow \text{Piperidine Epoxide} \xrightarrow[\text{H}^+]{\text{MeOH}} 3\text{-Methoxypiperidine}

$$

Conditions :

- Epoxidation : Piperidine, epichlorohydrin, K₂CO₃, 60°C, 12 h (Yield: 70%)

- Methoxylation : MeOH, H₂SO₄, 80°C, 8 h (Yield: 88%)

Preparation of 4-(3-Methoxypiperidin-1-yl)Aniline

Nucleophilic Aromatic Substitution

4-Fluoronitrobenzene reacts with 3-methoxypiperidine under basic conditions, followed by nitro group reduction.

Reaction Scheme :

$$

4\text{-Fluoronitrobenzene} + 3\text{-Methoxypiperidine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMSO}} 4\text{-(3-Methoxypiperidin-1-yl)Nitrobenzene} \xrightarrow[\text{H}_2]{\text{Pd/C}} 4\text{-(3-Methoxypiperidin-1-yl)Aniline}

$$

Conditions :

- Substitution : DMSO, K₂CO₃, 100°C, 24 h (Yield: 62%)

- Reduction : 10% Pd/C, H₂ (1 atm), EtOH, RT, 6 h (Yield: 95%)

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromonitrobenzene with 3-methoxypiperidine, followed by reduction.

Conditions :

- Coupling : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 18 h (Yield: 68%)

- Reduction : As above (Yield: 94%)

Acylation to Form N-(4-(3-Methoxypiperidin-1-yl)Phenyl)Furan-3-Carboxamide

Acyl Chloride Method

Furan-3-carbonyl chloride reacts with 4-(3-methoxypiperidin-1-yl)aniline in the presence of a base.

Reaction Scheme :

$$

\text{Furan-3-carbonyl chloride} + 4\text{-(3-Methoxypiperidin-1-yl)Aniline} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Target Compound}

$$

Conditions :

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (2.5 equiv)

- Temperature : 0°C to RT, 12 h

- Yield : 74%

- Purification : Silica gel chromatography (EtOAc/Hexane, 1:3)

Coupling Reagent-Assisted Synthesis

Use of HATU or EDCl for amide bond formation between furan-3-carboxylic acid and the aniline.

Conditions :

- Reagents : HATU (1.2 equiv), DIPEA (3 equiv), DMF

- Temperature : RT, 6 h

- Yield : 82%

- Purification : Recrystallization (EtOAc/Hexane)

Silver-Catalyzed Cyclization Approach

Ag(I)-mediated oxidative cyclization of 1,4-diynamide-3-ols to form furan-3-carboxamide intermediates.

Reaction Scheme :

$$

1,4\text{-Diynamide-3-ol} \xrightarrow[\text{AgOTf}]{\text{DCM}} \text{Furan-3-carboxamide} \rightarrow \text{Target Compound via Subsequent Coupling}

$$

Conditions :

- Catalyst : AgOTf (10 mol%)

- Solvent : DCM, RT, 6 h

- Yield : 68%

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride (DCM) | 74% | >95% | High efficiency, minimal byproducts | Requires anhydrous conditions |

| HATU-Mediated (DMF) | 82% | >98% | Mild conditions, scalable | Costly reagents |

| Ag-Catalyzed Cyclization | 68% | 90% | Novel route, avoids acyl chlorides | Multi-step, lower yield |

Optimization Strategies

Solvent Screening

- DCM vs. THF : DCM provides higher yields (74% vs. 58%) due to better solubility of intermediates.

- DMF : Enhances reaction rate but complicates purification.

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the furan ring may participate in binding to other biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features and Physicochemical Properties

Physicochemical and Crystallographic Properties

- Solubility and Lipophilicity :

- Crystallography: Related furan-carboxamides (e.g., N-[3-(5-Oxo-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide) exhibit monoclinic crystal systems with intermolecular N–H···O hydrogen bonds . The 3-methoxypiperidine group in the target compound may alter packing efficiency or hydrogen-bonding networks.

Biological Activity

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its structural features and potential biological activities. This compound integrates a furan ring, a piperidine moiety, and a carboxamide group, which contribute to its unique reactivity and biological effects.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 300.35 g/mol

- CAS Number : 1796970-95-0

The presence of the furan ring is significant as it enhances the compound's reactivity and influences its interactions with biological targets .

This compound primarily acts as a synthetic opioid, similar to fentanyl. It exerts its effects by binding to opioid receptors (μ, δ, and κ), leading to:

- Analgesic Effects : The activation of opioid receptors results in pain relief.

- Euphoria : This binding can also induce feelings of euphoria, which is a common characteristic of opioids.

The biochemical pathways affected include:

- Inhibition of adenylate cyclase

- Decreased intracellular cAMP levels

- Opening of potassium channels, leading to hyperpolarization of cell membranes and reduced neurotransmitter release.

In Vitro Studies

Recent studies have indicated that compounds with similar structures exhibit significant biological activities. For instance, research on furan derivatives has shown promising results in inhibiting protein tyrosine kinases (PTK), which are critical in cancer cell signaling pathways. Some derivatives demonstrated IC50 values lower than those of known inhibitors like genistein .

Analgesic Potential

In experimental models, compounds structurally related to this compound have been evaluated for their analgesic properties. These studies often involve:

- Animal Models : Assessing pain response reduction.

- Receptor Binding Assays : Evaluating affinity and efficacy at various opioid receptors.

Anti-inflammatory Effects

Preliminary investigations suggest potential anti-inflammatory properties, making this compound a candidate for further exploration in pain management therapies.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide | Structure | Moderate PTK inhibition |

| N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide | - | Potential analgesic effects |

| N-(4-(3-methoxypiperidin-1-yl)phenyl)pyrrole-3-carboxamide | - | Anticancer activity |

The unique combination of the furan ring and piperidine structure in this compound differentiates it from its analogs, potentially enhancing its biological activity .

Q & A

Q. Key Factors Affecting Yield/Purity :

- Temperature control : Higher temperatures (80–120°C) accelerate coupling reactions but may degrade heat-sensitive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves selectivity in amide coupling .

- Catalyst use : Carbodiimide-based catalysts (e.g., EDC/HOBt) optimize amide bond formation with minimal side products .

How is the structural characterization of this compound performed, and what analytical techniques are most effective?

Basic Research Question

- X-ray crystallography : Resolves 3D molecular geometry, including hydrogen-bonding patterns (e.g., N–H···O interactions in the crystal lattice) . Example parameters: Monoclinic system, space group P21/c, with unit cell dimensions a = 10.7691 Å, b = 21.746 Å .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z calculated for C₁₈H₂₁N₂O₃: 313.1552) .

What initial biological screening assays are recommended for this compound?

Basic Research Question

- Enzyme inhibition assays : Measure IC₅₀ values against targets like PrpC (2-methylcitrate synthase), where furan carboxamides show inhibition (e.g., IC₅₀ = 4.0 ± 1.1 μM in Mycobacterium tuberculosis models) .

- Cellular viability assays : Use MTT or resazurin-based methods in cancer cell lines to assess antiproliferative activity .

- Receptor binding studies : Radioligand displacement assays (e.g., opioid or dopamine D3 receptors) to evaluate affinity (Ki values) .

How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound?

Advanced Research Question

Methodological Approach :

Q. Example SAR Findings :

| Modification | Biological Impact | Reference |

|---|---|---|

| 3-Methoxy group removal | Reduced opioid receptor affinity by >50% | |

| Nitro group addition to phenyl ring | Enhanced antiproliferative activity (IC₅₀ from 10 μM → 2.5 μM) |

What strategies are effective in resolving contradictions in biological activity data across different studies?

Advanced Research Question

Root Causes of Discrepancies :

- Purity variability : Impurities from incomplete synthesis (e.g., unreacted intermediates) may skew assay results. Validate purity via HPLC (>95%) before testing .

- Assay conditions : Differences in buffer pH or incubation time alter enzyme kinetics. Standardize protocols (e.g., fixed DTNB concentration in PrpC assays) .

- Cell line heterogeneity : Use isogenic cell lines to control for genetic variability in cytotoxicity studies .

Q. Resolution Workflow :

Replicate experiments with rigorously purified batches.

Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

What computational methods are used to predict the pharmacokinetic properties of this compound?

Advanced Research Question

Key Tools :

- Molecular docking (AutoDock Vina) : Predicts binding modes to targets like opioid receptors. Example: Docking scores correlate with experimental Ki values (R² = 0.89) .

- ADMET prediction (SwissADME) : Estimates:

- MD simulations (GROMACS) : Evaluates conformational stability in aqueous vs. membrane environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.